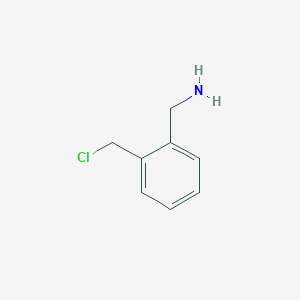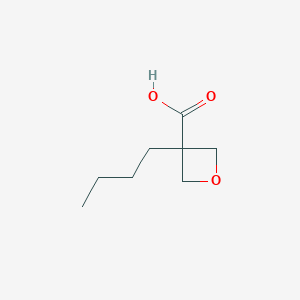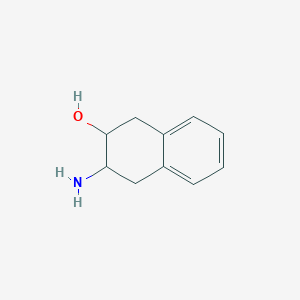
(2-(Chloromethyl)phenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Chloromethyl)phenyl)methanamine is an organic compound with the molecular formula C8H10ClN It is a derivative of benzylamine, where the benzyl group is substituted with a chloromethyl group at the ortho position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Chloromethyl)phenyl)methanamine typically involves the chloromethylation of benzylamine. One common method is the reaction of benzylamine with formaldehyde and hydrochloric acid, followed by chlorination. The reaction conditions often include:
Reagents: Benzylamine, formaldehyde, hydrochloric acid, and a chlorinating agent such as thionyl chloride.
Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion.
Another method involves the direct chlorination of (2-methylphenyl)methanamine using thionyl chloride or phosphorus trichloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
(2-(Chloromethyl)phenyl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Major Products
Substitution: Formation of substituted benzylamines.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of primary amines.
Aplicaciones Científicas De Investigación
(2-(Chloromethyl)phenyl)methanamine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds, particularly those targeting the central nervous system.
Material Science: Utilized in the preparation of polymers and resins with specific properties.
Mecanismo De Acción
The mechanism of action of (2-(Chloromethyl)phenyl)methanamine depends on its application. In medicinal chemistry, it may act as a ligand for specific receptors or enzymes, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or alteration of receptor function.
Comparación Con Compuestos Similares
Similar Compounds
Benzylamine: Lacks the chloromethyl group, making it less reactive in substitution reactions.
(4-Chloromethyl)phenyl)methanamine: Similar structure but with the chloromethyl group at the para position, leading to different reactivity and applications.
(2-Methylphenyl)methanamine: Lacks the chlorine atom, resulting in different chemical properties.
Propiedades
Fórmula molecular |
C8H10ClN |
|---|---|
Peso molecular |
155.62 g/mol |
Nombre IUPAC |
[2-(chloromethyl)phenyl]methanamine |
InChI |
InChI=1S/C8H10ClN/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5-6,10H2 |
Clave InChI |
CHRHYDYCZOGRKS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CN)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2h-Furo[3,2-e]indole](/img/structure/B11918956.png)
![1H-Thieno[3,2-c]pyrazole-5-carbaldehyde](/img/structure/B11918962.png)
![Pyrrolo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B11918967.png)


![2-Methylbenzo[d]oxazole-7-carbaldehyde](/img/structure/B11919002.png)

![2,3-Dimethylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B11919014.png)
